2-(Fluoromethyl)-4,6-dimethylpyridine
Overview
Description
2-(Fluoromethyl)-4,6-dimethylpyridine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The incorporation of a fluorine atom into the pyridine ring enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-4,6-dimethylpyridine typically involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®. This method allows for the introduction of the fluorine atom into the pyridine ring under mild conditions. The reaction proceeds as follows:
Starting Materials: 1,2-dihydropyridines and Selectfluor®.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile at room temperature.
Procedure: The 1,2-dihydropyridine is dissolved in the solvent, and Selectfluor® is added slowly with stirring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 2-(methyl)-4,6-dimethylpyridine.
Substitution: Formation of 2-(methylthio)-4,6-dimethylpyridine.
Scientific Research Applications
2-(Fluoromethyl)-4,6-dimethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and selectivity. The compound may inhibit specific enzymes or receptors, thereby modulating various biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Fluoromethyl)pyridine
- 4,6-Dimethylpyridine
- 2-(Chloromethyl)-4,6-dimethylpyridine
Uniqueness
2-(Fluoromethyl)-4,6-dimethylpyridine is unique due to the presence of both fluorine and methyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. Additionally, the fluorine atom enhances the compound’s bioavailability and metabolic stability, making it a valuable candidate for pharmaceutical applications .
Properties
IUPAC Name |
2-(fluoromethyl)-4,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZOMGATDRMHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CF)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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